![molecular formula C12H9N5O B2423326 N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide CAS No. 2034480-98-1](/img/structure/B2423326.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities . The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and material applications .
Applications De Recherche Scientifique
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is a derivative of pyrazolo[1,5-a]pyrimidine, a family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . These compounds have been studied for their potential as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives interact with their targets, such as cdks and pdes, leading to changes in the activity of these enzymes . This interaction can result in the inhibition of these enzymes, potentially leading to therapeutic effects in diseases where these enzymes play a key role.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target enzymes, CDKs and PDEs . CDKs are involved in cell cycle regulation, while PDEs play a role in signal transduction by breaking down cyclic nucleotides. By inhibiting these enzymes, this compound could affect these pathways and their downstream effects.
Pharmacokinetics
The properties and stability of pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6g , suggesting that they may have suitable pharmacokinetic properties for use as therapeutic agents.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. Given its potential inhibitory activity against CDKs and PDEs , it could lead to changes in cell cycle regulation and signal transduction, potentially resulting in therapeutic effects in diseases such as cancer.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules or drugs could affect its binding to its targets. Additionally, factors such as pH and temperature could influence its stability and activity .
Analyse Biochimique
Biochemical Properties
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide plays a crucial role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .
Cellular Effects
This compound has shown remarkable anti-cancer activity against prominent breast cancer cell lines MCF-7, MDA-MB231, and MDA-MB453 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and it may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with transporters or binding proteins, and it may affect its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.
Reduction: This reaction can convert nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups that can enhance their biological and material properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines such as:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its ability to act as both an enzyme inhibitor and a fluorescent probe highlights its versatility and potential for various applications .
Propriétés
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-12(9-2-1-4-13-6-9)16-10-7-14-11-3-5-15-17(11)8-10/h1-8H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLLWEQABLAGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
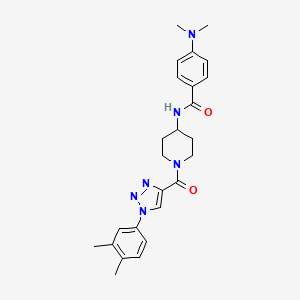
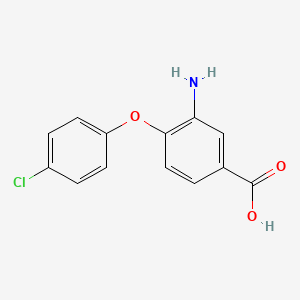
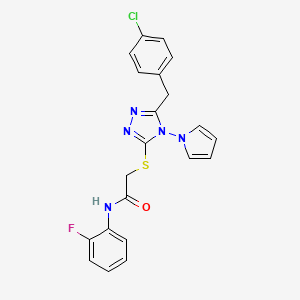

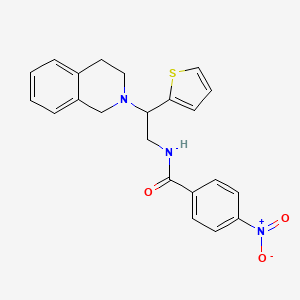
![N-[3-(Furan-2-YL)-3-hydroxypropyl]cyclopropanesulfonamide](/img/structure/B2423254.png)
![1-[(2-chlorophenyl)methyl]-N-(2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2423256.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)
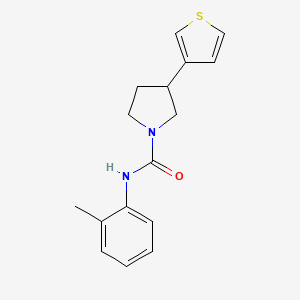

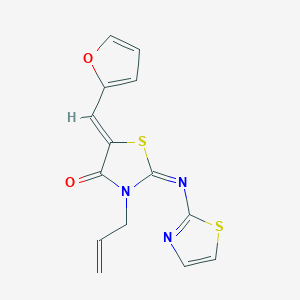
![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)
![N,N-diethyl-4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2423264.png)

